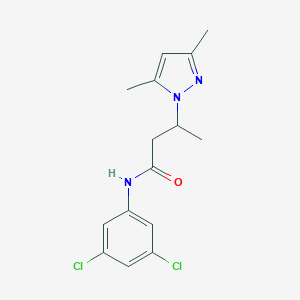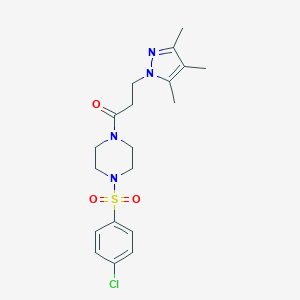
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, also known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPB is a pyrazole-based compound that has been synthesized using different methods, and it has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide acts as a selective CB2 receptor agonist, which plays a crucial role in the regulation of various physiological processes such as inflammation, pain, and immune response. The activation of CB2 receptors by N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been reported to inhibit the release of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, induction of apoptosis, and reduction of oxidative stress. N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been shown to regulate glucose and lipid metabolism, leading to a reduction in obesity and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its high purity and yield, selectivity for CB2 receptors, and potential therapeutic applications. However, N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the determination of its safety and efficacy in clinical trials. N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide may also have potential applications in the field of nanotechnology and drug delivery systems. Further studies are needed to explore these potential applications and to determine the full extent of N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide's potential in various fields of scientific research.
Conclusion
In conclusion, N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a pyrazole-based compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its high purity and yield, selectivity for CB2 receptors, and potential therapeutic applications. However, further studies are needed to determine its safety and efficacy in clinical trials and to explore its full potential in various fields of scientific research.
Méthodes De Synthèse
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide can be synthesized using different methods, including the reaction of 3,5-dichloroaniline with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by the reaction with butanoyl chloride. Another method involves the reaction of 3,5-dichloroaniline with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde, followed by the reaction with butylamine. These methods have been reported to yield N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide with high purity and yield.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential applications in various fields of scientific research. One of the areas of interest is its use as a selective CB2 receptor agonist, which has shown promising results in the treatment of various diseases such as cancer, inflammation, and pain. N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been studied as a potential therapeutic agent for the treatment of obesity and metabolic disorders.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-9-4-10(2)20(19-9)11(3)5-15(21)18-14-7-12(16)6-13(17)8-14/h4,6-8,11H,5H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDCNUNTIBOMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(mesitylsulfonyl)-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497252.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497253.png)
![1-(mesitylsulfonyl)-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497257.png)

![4-methyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497259.png)
![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497260.png)
![N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B497265.png)
![4-Chloro-N-[2-(3,5-dimethyl-pyrazol-1-yl)-propyl]-benzenesulfonamide](/img/structure/B497266.png)
![3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497268.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-3,4-dimethyl-benzenesulfonamide](/img/structure/B497269.png)
![4-Chloro-N-[2-(3,5-dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzenesulfonamide](/img/structure/B497270.png)
![4-Methyl-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497272.png)
![3,4-Dimethyl-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497273.png)